molecular formula C7H5ClN2 B12958126 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine CAS No. 811450-47-2

2-Chloro-4-(prop-1-YN-1-YL)pyrimidine

Cat. No.: B12958126
CAS No.: 811450-47-2
M. Wt: 152.58 g/mol
InChI Key: KRVODAFIAJQTMF-UHFFFAOYSA-N
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Description

2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a propynyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine typically involves the reaction of 2-chloropyrimidine with propargyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propargyl alcohol attacks the chlorine-substituted carbon of the pyrimidine ring, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(prop-1-YN-1-YL)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and bases such as sodium hydride or potassium tert-butoxide.

    Cross-coupling reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.

    Cycloaddition reactions: Copper(I) catalysts and azides are commonly employed.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Cross-coupling reactions: Biaryl or heteroaryl compounds.

    Cycloaddition reactions: Triazole derivatives.

Scientific Research Applications

2-Chloro-4-(prop-1-YN-1-YL)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The propynyl group can participate in covalent bonding with nucleophilic residues in proteins, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with aromatic amino acids .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: Lacks the propynyl group and has different reactivity and applications.

    4-(Prop-2-yn-1-yloxy)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different electronic properties and reactivity.

    2-Chloro-4-(prop-2-yn-1-yloxy)pyrimidine: Similar structure but with an oxygen atom linking the propynyl group to the pyrimidine ring.

Uniqueness

2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is unique due to the presence of both a chlorine atom and a propynyl group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in different fields of research.

Properties

CAS No.

811450-47-2

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

2-chloro-4-prop-1-ynylpyrimidine

InChI

InChI=1S/C7H5ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,1H3

InChI Key

KRVODAFIAJQTMF-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=NC(=NC=C1)Cl

Origin of Product

United States

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